molecular formula C12H24N2O3 B1221711 6-(6-Aminohexanamido)hexanoic acid CAS No. 2014-58-6

6-(6-Aminohexanamido)hexanoic acid

Cat. No.: B1221711
CAS No.: 2014-58-6
M. Wt: 244.33 g/mol
InChI Key: IWENLYKHSZCPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Aminohexanamido)hexanoic acid (CAS: 5776-78-3) is a dimeric compound derived from 6-aminohexanoic acid. Its structure consists of two hexanoic acid units linked via amide bonds, with an amino group at the terminal position of each chain. The molecular formula is C₁₈H₃₅N₃O₄ (MW: 357.49 g/mol) . It is a white solid with a melting point of 82–83°C when synthesized as a hydrochloride salt . While it has been synthesized and characterized (via ¹H-NMR and ¹³C-NMR), its biological applications remain underexplored compared to its monomeric counterpart, 6-aminohexanoic acid .

For example, derivatives of 6-aminohexanoic acid have been used to create RGD-EACA-Pal conjugates for targeted paclitaxel delivery in lung cancer therapy .

Properties

IUPAC Name

6-(6-aminohexanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENLYKHSZCPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274289
Record name 6-(6-aminohexanamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2014-58-6
Record name 6-(6-aminohexanamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-(6-Aminohexanamido)hexanoic acid can be synthesized through the reaction of 6-aminohexanoic acid with hexanoyl chloride under anhydrous conditions. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 6-(6-Aminohexanamido)hexanoic acid may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: 6-(6-Aminohexanamido)hexanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

6-(6-Aminohexanamido)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of protein and peptide interactions, as well as in the development of bioconjugates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(6-Aminohexanamido)hexanoic acid involves its ability to form stable amide bonds with other molecules. This property makes it useful in the cross-linking of proteins and peptides, enhancing their stability and functionality. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monomeric Analogues

6-Aminohexanoic Acid (C₆H₁₃NO₂, MW: 131.17 g/mol)
  • Structure: A six-carbon aliphatic chain with an amino group at one end and a carboxylic acid group at the other.
  • Properties : Flexible due to its central aliphatic chain, enabling unique biological activities such as antimicrobial and antibiofilm effects .
  • Applications : Used in synthesizing peptide spacers (e.g., PEGylated ligands) and as a precursor for diazotransfer reactions .
6-(Boc-amino)hexanoic Acid (C₁₁H₂₁NO₄, MW: 231.29 g/mol)
  • Structure: 6-Aminohexanoic acid with a tert-butoxycarbonyl (Boc) protecting group.
  • Properties : Stable under basic conditions; widely used in solid-phase peptide synthesis .
  • Applications : Intermediate for synthesizing antimicrobial agents and enzyme inhibitors .

Amide Derivatives

6-(2-Aminoacetamido)hexanoic Acid Hydrochloride (Compound 8)
  • Structure : Shorter chain (C₈H₁₇ClN₂O₃) with a glycine-like amide substitution.
  • Properties : Melting point: 120–123°C; lower molecular weight (MW: ~248.7 g/mol) compared to the dimer.
  • Activity : Evaluated for hemolytic effects; showed moderate activity in plasma-based assays .
4-((2-Aminoacetamido)methyl)benzoic Acid Hydrochloride (Compound 6)
  • Structure : Aromatic backbone with a glycine-amide side chain (C₁₀H₁₃ClN₂O₃).
  • Properties: Higher melting point (235–238°C) due to aromatic rigidity; distinct from aliphatic hexanoic acid derivatives .

Esters and Tertiary Amine Derivatives

Hexanoic acid esters with tertiary amino groups (e.g., 6-(dimethylamino)hexanoic acid) exhibit enhanced transdermal permeation. Key examples:

Compound ER (Enhancement Ratio) Key Feature Reference
Decyl 6-(piperidin-1-yl)hexanoate 5.6 Bulky piperidine substituent
Decyl 6-(morpholin-4-yl)hexanoate 15.0 Ether oxygen enhances H-bonding
  • Structural Insight : The morpholine derivative’s higher ER is attributed to its hydrogen-bond acceptor capability and lipophilicity .

Specialized Derivatives

Fluorescent Derivatives
  • 6-[6-Isobutyryl-amino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl]-hexanoic Acid Application: Used to label oligonucleotides for fluorescence studies . Advantage: High fluorescence intensity enables tracking in biological systems.
6-[(4-Iodophenyl)methoxycarbonylamino]hexanoic Acid (C₁₄H₁₈INO₄)
  • Structure : Aromatic iodophenyl group enhances steric bulk.
  • Application : Intermediate in radiopharmaceutical synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Properties/Applications References
6-(6-Aminohexanamido)hexanoic acid C₁₈H₃₅N₃O₄ 357.49 Amide, amino, carboxylic acid Drug linker, underexplored bioactivity
6-Aminohexanoic acid C₆H₁₃NO₂ 131.17 Amino, carboxylic acid Antimicrobial, peptide synthesis
6-(Boc-amino)hexanoic acid C₁₁H₂₁NO₄ 231.29 Boc-protected amino, carboxylic acid Peptide synthesis, enzyme inhibition
Decyl 6-(morpholin-4-yl)hexanoate C₂₀H₃₉NO₃ 341.54 Ester, morpholine Transdermal permeation enhancer (ER=15)

Research Findings and Implications

  • Hemolytic Activity: 6-(6-Aminohexanamido)hexanoic acid derivatives exhibit concentration-dependent hemolysis, with lower activity compared to SDS controls .
  • Drug Delivery: Linear dimers of 6-aminohexanoic acid improve tumor targeting in liposomal formulations (e.g., RGD-EACA-Pal in paclitaxel delivery) .
  • Permeation Enhancement : Morpholine-substituted esters outperform piperidine analogues due to enhanced H-bonding and lipophilicity .

Biological Activity

6-(6-Aminohexanamido)hexanoic acid, also known as a derivative of 6-aminohexanoic acid, is an important compound in biochemical research and applications. This compound is characterized by its hydrophobic properties and flexibility, which contribute to its biological activity. The following article explores the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 2014-58-6

The biological activity of 6-(6-Aminohexanamido)hexanoic acid is primarily attributed to its ability to interact with various biological targets. It acts as a hydrophobic linker in peptide synthesis, enhancing the stability and bioavailability of peptides by reducing proteolytic susceptibility. This property is crucial for the development of peptide-based therapeutics.

Key Mechanisms:

  • Inhibition of Plasmin : Derivatives of this compound have been shown to inhibit plasmin activity, which is vital in fibrinolysis. For instance, a peptide derivative containing 6-aminohexanoic acid demonstrated significant inhibition of plasmin with an IC₅₀ value of 0.02 mM .
  • Anticancer Activity : Certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7, indicating potential applications in cancer therapy .
  • Antithrombotic Effects : Compounds derived from 6-(6-Aminohexanamido)hexanoic acid have shown inhibitory effects on platelet aggregation, suggesting a role in managing thrombotic disorders .

Biological Activity Overview

The biological activities of 6-(6-Aminohexanamido)hexanoic acid and its derivatives can be summarized as follows:

Activity Type Description Research Findings
Plasmin InhibitionInhibits plasmin activity, impacting fibrinolysis.IC₅₀ = 0.02 mM for specific derivatives .
CytotoxicityExhibits cytotoxic effects against various cancer cell lines.Effective against MCF-7 cells at high concentrations .
AntithromboticReduces platelet aggregation in response to thrombin and collagen.Similar inhibitory effects observed in whole blood assays .
Peptide StabilityEnhances stability and reduces susceptibility to proteolysis in peptides.Used as a linker in various biologically active peptides .

Case Studies

  • Peptide Synthesis : Research has demonstrated that incorporating 6-aminohexanoic acid into peptides can significantly improve their pharmacokinetic properties. For example, the introduction of this amino acid into neuropeptide Y analogs enhanced receptor affinity and biological activity .
  • Antifibrinolytic Applications : The use of 6-aminohexanoic acid as an antifibrinolytic agent has been well-documented, particularly in surgical settings where it helps reduce bleeding by inhibiting fibrinolysis .
  • Drug Development : The unique properties of this compound make it a valuable candidate for drug design, particularly in creating more effective peptide therapeutics with reduced side effects due to improved stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Aminohexanamido)hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(6-Aminohexanamido)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.